molecular formula C19H19FN4O3 B2880691 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775468-46-6

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

Cat. No.: B2880691
CAS No.: 1775468-46-6
M. Wt: 370.384
InChI Key: NGELPIBFGJZAMH-UHFFFAOYSA-N
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Description

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.
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Biological Activity

The compound 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H17FN4O3
  • IUPAC Name : this compound

This compound features a pyrido[1,2-c]pyrimidine core with oxadiazole and fluorobenzyl substituents that contribute to its biological activity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act through:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety is known to interact with enzymes involved in metabolic processes. For instance, compounds with similar structures have been reported to inhibit succinate dehydrogenase and other key enzymes in metabolic pathways .
  • Receptor Modulation : The presence of the pyrido[1,2-c]pyrimidine structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in many signaling pathways related to drug action and therapeutic effects .

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance:

  • Bactericidal Effects : Similar oxadiazole derivatives have shown strong bactericidal effects against various bacterial strains such as Staphylococcus spp. and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity

Cytotoxicity studies are crucial for assessing the safety profile of new compounds. In vitro assays have demonstrated:

  • Cell Viability Tests : Compounds related to the oxadiazole class were tested on human cell lines (e.g., L929 fibroblasts). Results indicated that certain derivatives exhibited low cytotoxicity while maintaining high metabolic activity at specific concentrations (Table 1).
Dose (µM)Cell Line L929 Viability (%)
20077
10092
5074
2597
12109

Anticancer Potential

The compound's ability to modulate cellular pathways makes it a candidate for anticancer therapy:

  • Mechanistic Insights : Studies have suggested that similar compounds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting proliferation signals .

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. The results indicated that the tested compounds significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics like ciprofloxacin. This finding highlights the potential of oxadiazole derivatives in developing new antimicrobial agents .

Evaluation of Cytotoxic Effects

In a comparative study involving various oxadiazole derivatives, it was found that while some compounds exhibited cytotoxic effects on cancer cell lines (e.g., A549 and HepG2), others enhanced cell viability under specific conditions. This duality suggests a nuanced understanding of how structural variations influence biological outcomes.

Properties

IUPAC Name

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-2-15-21-17(22-27-15)16-14-5-3-4-10-23(14)19(26)24(18(16)25)11-12-6-8-13(20)9-7-12/h6-9H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGELPIBFGJZAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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